N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that features a combination of pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- **N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N-[4-(1-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE
- **N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(METHYL)-2-PYRIMIDINYL]AMINE
Uniqueness
The presence of the trifluoromethyl group in N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-N-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique candidate for various applications.
Properties
Molecular Formula |
C17H20F3N7 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H20F3N7/c1-11-7-12(2)27(25-11)6-4-5-21-16-23-14(13-9-22-26(3)10-13)8-15(24-16)17(18,19)20/h7-10H,4-6H2,1-3H3,(H,21,23,24) |
InChI Key |
WDAGTCOZCLJDKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCNC2=NC(=CC(=N2)C(F)(F)F)C3=CN(N=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.